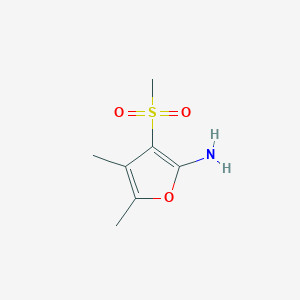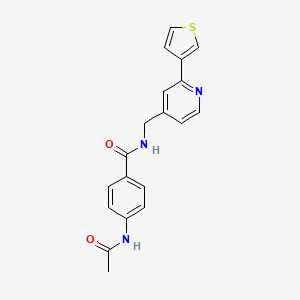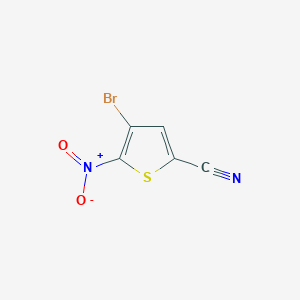
4-Bromo-5-nitrothiophene-2-carbonitrile
Vue d'ensemble
Description
4-Bromo-5-nitrothiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5HBrN2O2S and a molecular weight of 233.05 g/mol . This compound is characterized by a thiophene ring substituted with bromine, nitro, and nitrile groups. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitrothiophene-2-carbonitrile typically involves the bromination and nitration of thiophene derivatives. One common method includes the bromination of thiophene followed by nitration to introduce the nitro group . The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
- Substitution reactions yield various substituted thiophene derivatives.
- Reduction reactions produce amino-substituted thiophene compounds.
- Oxidation reactions result in sulfoxides or sulfones .
Applications De Recherche Scientifique
4-Bromo-5-nitrothiophene-2-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Employed in the synthesis of materials for electronic and optoelectronic applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-nitrothiophene-2-carbonitrile involves its reactivity towards various nucleophiles and electrophiles. The bromine and nitro groups are key sites for chemical reactions, allowing the compound to participate in substitution and reduction processes. The thiophene ring provides stability and electronic properties that facilitate these reactions .
Comparaison Avec Des Composés Similaires
2-Bromo-5-nitrothiophene: Similar structure but lacks the nitrile group.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
2-Methoxy-5-nitrothiophene: Substituted with a methoxy group instead of bromine.
Uniqueness: 4-Bromo-5-nitrothiophene-2-carbonitrile is unique due to the presence of both bromine and nitro groups on the thiophene ring, along with a nitrile group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-bromo-5-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN2O2S/c6-4-1-3(2-7)11-5(4)8(9)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYTPLNDQYIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)
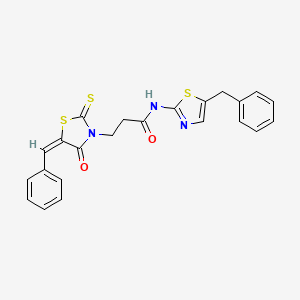
![2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine](/img/structure/B2477711.png)
![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
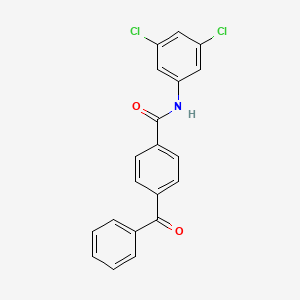


![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

